molecular formula C13H19NO2 B12893843 2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine

2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine

Cat. No.: B12893843
M. Wt: 221.29 g/mol
InChI Key: CQOHQUKEEZSHMY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4-methylpyrrolidine.

    Condensation Reaction: The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with the amine group of 4-methylpyrrolidine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors such as serotonin receptors, influencing neurotransmitter release and signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, pain, and neurotransmission, leading to its observed biological effects.

Comparison with Similar Compounds

2-(2,5-Dimethoxyphenyl)-4-methylpyrrolidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19NO2/c1-9-6-12(14-8-9)11-7-10(15-2)4-5-13(11)16-3/h4-5,7,9,12,14H,6,8H2,1-3H3

InChI Key

CQOHQUKEEZSHMY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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